molecular formula C13H15NO4 B14054136 (E)-3-(4-Amino-3-(3-methoxy-3-oxopropyl)phenyl)acrylic acid

(E)-3-(4-Amino-3-(3-methoxy-3-oxopropyl)phenyl)acrylic acid

Cat. No.: B14054136
M. Wt: 249.26 g/mol
InChI Key: JGEFWNNMMXJUGW-UHFFFAOYSA-N
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Description

(E)-3-(4-Amino-3-(3-methoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound characterized by its unique structure, which includes an amino group, a methoxy group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Amino-3-(3-methoxy-3-oxopropyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-aminoacetophenone with 3-methoxy-3-oxopropyl bromide under basic conditions to form an intermediate, which is then subjected to a Wittig reaction to introduce the acrylic acid moiety. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Amino-3-(3-methoxy-3-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The acrylic acid moiety can be reduced to form a saturated carboxylic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 3-(4-carboxy-3-(3-methoxy-3-oxopropyl)phenyl)acrylic acid.

    Reduction: Formation of 3-(4-amino-3-(3-methoxy-3-oxopropyl)phenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(4-Amino-3-(3-methoxy-3-oxopropyl)phenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (E)-3-(4-Amino-3-(3-methoxy-3-oxopropyl)phenyl)acrylic acid exerts its effects involves interactions with specific molecular targets. For instance, its amino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The acrylic acid moiety can interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

3-[4-amino-3-(3-methoxy-3-oxopropyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H15NO4/c1-18-13(17)7-4-10-8-9(2-5-11(10)14)3-6-12(15)16/h2-3,5-6,8H,4,7,14H2,1H3,(H,15,16)

InChI Key

JGEFWNNMMXJUGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(C=CC(=C1)C=CC(=O)O)N

Origin of Product

United States

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